1-(2,2,2-Trifluoroethyl)azepan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,2-Trifluoroethyl)azepan-4-one is a seven-membered heterocyclic compound containing nitrogen. It is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-(2,2,2-Trifluoroethyl)azepan-4-one can be achieved through various synthetic routes. One common method involves the reaction of azepan-4-one with 2,2,2-trifluoroethyl bromide under basic conditions . Industrial production methods often utilize one-pot synthesis techniques to streamline the process and improve yield .
Chemical Reactions Analysis
1-(2,2,2-Trifluoroethyl)azepan-4-one undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)azepan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)azepan-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(2,2,2-Trifluoroethyl)azepan-4-one can be compared with other similar compounds such as:
1-(2,2,2-Trifluoroacetyl)azepan-4-one: This compound has a similar structure but with an acetyl group instead of an ethyl group.
Azepan-4-one: The parent compound without the trifluoroethyl group.
Other azepine derivatives: Compounds with different substituents on the azepine ring.
The uniqueness of this compound lies in its trifluoroethyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H12F3NO |
---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroethyl)azepan-4-one |
InChI |
InChI=1S/C8H12F3NO/c9-8(10,11)6-12-4-1-2-7(13)3-5-12/h1-6H2 |
InChI Key |
SEDZEHNPGCLSOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCN(C1)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.